molecular formula C5H8Cl2N2 B3376751 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride CAS No. 123451-52-5

1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride

Cat. No. B3376751
M. Wt: 167.03 g/mol
InChI Key: IRCHHZGFYYEGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C4H6Cl2N2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride can be analyzed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy . These techniques can provide information about the vibrational modes of the molecule, which can be used to infer its structure .

Safety And Hazards

The safety data sheet for a similar compound, 1-(chloromethyl)pyrazole hydrochloride, indicates that it is dangerous, causing skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

1-(chloromethyl)-4-methylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-5-2-7-8(3-5)4-6;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHHZGFYYEGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride

Synthesis routes and methods

Procedure details

1.12 g of 4-methyl-1H-pyrazole-1-ylmethanol was dissolved to 50 ml of dichloromethane. 3.4 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 1.61 g of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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